N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide
Description
N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiadiazole ring, a pyridine moiety, and a dimethylaminoethyl group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6OS/c1-11(2)15-20-21-16(24-15)14(23)19-10-12-6-5-7-17-13(12)18-8-9-22(3)4/h5-7,11H,8-10H2,1-4H3,(H,17,18)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSULAQDFXNOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)C(=O)NCC2=C(N=CC=C2)NCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the thiadiazole intermediate.
Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the pyridine nitrogen with a dimethylaminoethyl halide under basic conditions.
Final Coupling: The final product is obtained by coupling the intermediate with a carboxamide derivative under mild conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide may exhibit bioactivity, potentially serving as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, including enzymes and receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for the development of pharmaceuticals, particularly those targeting specific pathways in diseases.
Industry
Industrially, the compound could be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting or modulating their activity. The pyridine and thiadiazole rings could facilitate binding to active sites, while the dimethylaminoethyl group might enhance solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-methyl-1,3,4-thiadiazole-2-carboxamide: Similar structure but with a methyl group instead of a propan-2-yl group.
N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-ethyl-1,3,4-thiadiazole-2-carboxamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of N-[[2-[2-(dimethylamino)ethylamino]pyridin-3-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The propan-2-yl group may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
